molecular formula C11H12N2O4 B3050101 4,5-Diethoxy-2-nitrobenzonitrile CAS No. 236750-63-3

4,5-Diethoxy-2-nitrobenzonitrile

Cat. No.: B3050101
CAS No.: 236750-63-3
M. Wt: 236.22 g/mol
InChI Key: XJCCPKMYZZWRLS-UHFFFAOYSA-N
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Description

4,5-Diethoxy-2-nitrobenzonitrile: is an organic compound with the molecular formula C11H12N2O4 . It is a derivative of benzonitrile, characterized by the presence of two ethoxy groups at the 4 and 5 positions and a nitro group at the 2 position on the benzene ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diethoxy-2-nitrobenzonitrile typically involves the nitration of 4,5-diethoxybenzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 2 position.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in 4,5-Diethoxy-2-nitrobenzonitrile can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The ethoxy groups can undergo nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy groups, leading to the formation of aldehydes or carboxylic acids.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: 4,5-Diethoxy-2-aminobenzonitrile.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

    Oxidation: 4,5-Diethoxy-2-nitrobenzaldehyde or 4,5-Diethoxy-2-nitrobenzoic acid.

Scientific Research Applications

Chemistry: 4,5-Diethoxy-2-nitrobenzonitrile is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the preparation of more complex molecules.

Biology and Medicine:

Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,5-Diethoxy-2-nitrobenzonitrile would depend on the specific chemical reactions it undergoes. For instance, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons, facilitated by the reducing agent. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

    4,5-Dimethoxy-2-nitrobenzonitrile: Similar structure but with methoxy groups instead of ethoxy groups.

    2-Nitrobenzonitrile: Lacks the ethoxy groups, making it less sterically hindered.

    4,5-Diethoxybenzonitrile:

Uniqueness: 4,5-Diethoxy-2-nitrobenzonitrile is unique due to the presence of both ethoxy and nitro groups, which influence its chemical reactivity and potential applications. The ethoxy groups provide steric hindrance and electron-donating effects, while the nitro group is electron-withdrawing, creating a unique balance of electronic properties.

Properties

IUPAC Name

4,5-diethoxy-2-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c1-3-16-10-5-8(7-12)9(13(14)15)6-11(10)17-4-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCCPKMYZZWRLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C#N)[N+](=O)[O-])OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20362536
Record name 4,5-diethoxy-2-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

236750-63-3
Record name 4,5-Diethoxy-2-nitrobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=236750-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-diethoxy-2-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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